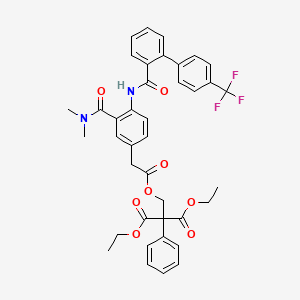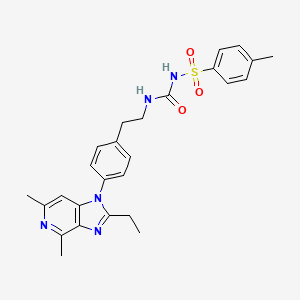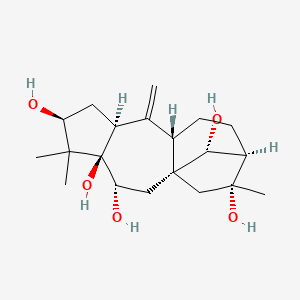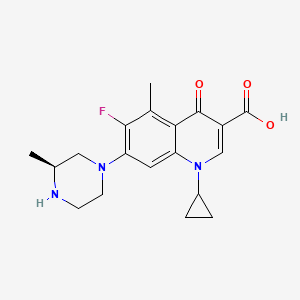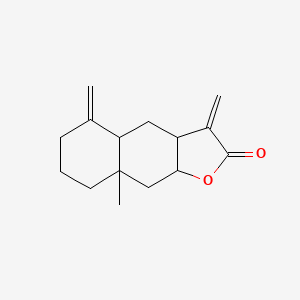
Isoalantolacton
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Isohelenin has a wide range of scientific research applications:
Safety and Hazards
Wirkmechanismus
Target of Action
Isoalantolactone (IAL) is a sesquiterpene lactone compound extracted from the root of Inula . It has been reported to have many pharmacological effects such as antioxidant, anti-inflammatory, anti-proliferative and neuroprotective . It also affects the Nrf2 signaling pathway and the PI3K/Akt signaling pathway .
Mode of Action
IAL exerts different pharmacological effects with different mechanisms of action at different doses . It has been shown to induce apoptosis in SGC-7901 cells via mitochondrial and phosphatidylinositol 3-kinase/Akt signaling pathways . It also suppresses LPS-induced inflammation by inhibiting TRAF6 ubiquitination .
Biochemical Pathways
IAL affects several biochemical pathways. It has been found to suppress LPS-induced inflammation by inhibiting TRAF6 ubiquitination . It also inhibits the phosphorylation of PI3K/Akt . At physiological concentration, IAL plays an antioxidant role by activating the Nrf2 signaling pathway .
Pharmacokinetics
It has been reported that ial was well tolerated in mice, with no deaths or any signs of drug toxicity at the 100 mg/kg dose
Result of Action
IAL has various pharmacological activities and medicinal values. It has been reported to have many pharmacological effects such as antioxidant, anti-inflammatory, anti-proliferative and neuroprotective . It can be used to prevent and treat inflammatory diseases, neurodegenerative diseases, acute lung injury and antitumor, including oesophageal, lung, breast and pancreatic cancer .
Action Environment
It has been suggested that the therapeutic effects of ial on acute lung injury (ali) and its anti-inflammatory potential were investigated in vitro and in vivo
Biochemische Analyse
Biochemical Properties
IAL interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The phase II metabolism dominated by the binding reaction of glutathione (GSH) and cysteine (Cys) is the main metabolic pathway of IAL .
Cellular Effects
IAL influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has shown anti-inflammatory effects and can be used to prevent and treat inflammatory diseases, neurodegenerative diseases, acute lung injury, and antitumor .
Molecular Mechanism
IAL exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The receptor mediated by its pharmacological action has not been studied .
Temporal Effects in Laboratory Settings
The effects of IAL change over time in laboratory settings .
Dosage Effects in Animal Models
IAL exerts different pharmacological effects with different mechanisms of action at different doses . It may be a potential drug candidate to treat inflammatory diseases, neurodegenerative diseases, and cancer, with medicinal value .
Metabolic Pathways
The phase II metabolism dominated by the binding reaction of glutathione (GSH) and cysteine (Cys) is the main metabolic pathway of IAL .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Isohelenin kann durch Extraktion von Inula helenium-Wurzeln und anschließender chromatographischer Trennung synthetisiert werden . Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Methanol als Lösungsmittel, und die Verbindung wird dann mittels Hochleistungsflüssigkeitschromatographie gereinigt .
Industrielle Produktionsverfahren: Die industrielle Produktion von Isohelenin umfasst die großtechnische Extraktion aus Inula helenium-Wurzeln. Die Wurzeln werden getrocknet, gemahlen und einer Lösemittelextraktion mit Methanol oder Ethanol unterzogen. Der Extrakt wird dann konzentriert und mit chromatographischen Verfahren gereinigt, um Isohelenin in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Isohelenin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Isohelenin kann oxidiert werden, um Epoxide und andere oxygenierte Derivate zu bilden.
Reduktion: Reduktion von Isohelenin kann zur Bildung von Dihydroderivaten führen.
Substitution: Isohelenin kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Lactonring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden üblicherweise in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Epoxide und hydroxylierte Derivate.
Reduktion: Dihydroisohelenin.
Substitution: Amino- und Thioderivate.
4. Wissenschaftliche Forschungsanwendungen
Isohelenin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
5. Wirkmechanismus
Isohelenin übt seine Wirkungen aus, indem es die Aktivierung des nukleären Faktor Kappa B hemmt, eines Transkriptionsfaktors, der an der Regulation von Entzündungsreaktionen beteiligt ist . Es verhindert den Abbau von Inhibitor Kappa B Alpha und hemmt so die Translokation des nukleären Faktor Kappa B in den Kern und die anschließende Genexpression . Dieser Mechanismus ist entscheidend für die Reduzierung der Produktion von proinflammatorischen Zytokinen und Mediatoren .
Ähnliche Verbindungen:
Alantolacton: Ein weiteres Sesquiterpenlacton aus Inula helenium mit ähnlichen entzündungshemmenden Eigenschaften.
Isoalantolacton: Ein Strukturisomer von Isohelenin mit vergleichbaren biologischen Aktivitäten.
5α-Epoxyalantolacton: Ein oxidiertes Derivat von Alantolacton mit verstärkten entzündungshemmenden Wirkungen.
Einzigartigkeit von Isohelenin: Isohelenin ist einzigartig aufgrund seiner hochspezifischen Hemmung der Aktivierung des nukleären Faktor Kappa B, ohne andere Kinasen wie Fyn und Src zu beeinflussen . Diese Spezifität macht es zu einer wertvollen Verbindung bei der Untersuchung und Behandlung von entzündlichen Erkrankungen .
Vergleich Mit ähnlichen Verbindungen
Alantolactone: Another sesquiterpene lactone from Inula helenium with similar anti-inflammatory properties.
Isoalantolactone: A structural isomer of isohelenin with comparable biological activities.
5α-Epoxyalantolactone: An oxidized derivative of alantolactone with enhanced anti-inflammatory effects.
Uniqueness of Isohelenin: Isohelenin is unique due to its highly specific inhibition of nuclear factor kappa B activation without affecting other kinases such as Fyn and Src . This specificity makes it a valuable compound in the study and treatment of inflammatory diseases .
Eigenschaften
IUPAC Name |
8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUANYCQTOGILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874697 | |
| Record name | NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoalantolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
470-17-7 | |
| Record name | NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoalantolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
115 °C | |
| Record name | Isoalantolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


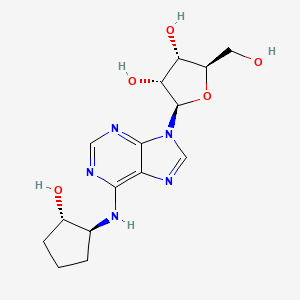
![(3S)-3-[[2-[[(Z,2S)-2-[[(3R,6R,8aS)-6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carbonyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butanoic acid](/img/structure/B1672129.png)
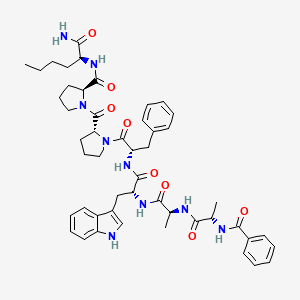


![(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1672136.png)
![(1S,14S)-13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene](/img/structure/B1672137.png)
